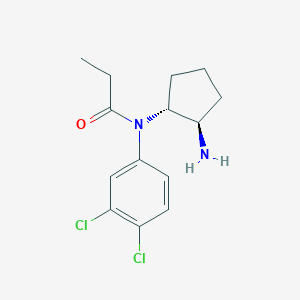
N,N-Didemethyleclanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide is an organic compound belonging to the class of anilides This compound is characterized by the presence of a cyclopentyl ring substituted with an amino group and a dichlorophenyl group attached to a propanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide typically involves the following steps:
Formation of the Aminocyclopentyl Intermediate: The starting material, cyclopentanone, undergoes reductive amination with ammonia or an amine to form the aminocyclopentyl intermediate.
Introduction of the Dichlorophenyl Group: The intermediate is then reacted with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to introduce the dichlorophenyl group.
Formation of the Propanamide Moiety: The final step involves the reaction of the dichlorophenyl-substituted intermediate with propanoyl chloride to form the desired propanamide compound.
Industrial Production Methods
In industrial settings, the production of N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide may involve optimized reaction conditions such as:
Use of Catalysts: Catalysts like palladium on carbon (Pd/C) may be employed to enhance reaction rates and yields.
Controlled Temperature and Pressure: Reactions are often conducted under controlled temperature and pressure to ensure high purity and yield of the final product.
Purification Techniques: Techniques such as recrystallization and chromatography are used to purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where nucleophiles replace one or both chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways, leading to various biological effects such as inhibition of enzyme activity or alteration of receptor function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(2R,3R)-2-[[(3,4-dichlorophenyl)methyl-methylamino]methyl]-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-8-yl]-3-(4-morpholinyl)propanamide
- N-(2-(dimethylamino)cyclopentyl)-N-(3,4-dichlorophenyl)propanamide
Uniqueness
N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide is unique due to its specific stereochemistry and the presence of both an aminocyclopentyl and a dichlorophenyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
116271-41-1 |
|---|---|
Molekularformel |
C14H18Cl2N2O |
Molekulargewicht |
301.2 g/mol |
IUPAC-Name |
N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide |
InChI |
InChI=1S/C14H18Cl2N2O/c1-2-14(19)18(13-5-3-4-12(13)17)9-6-7-10(15)11(16)8-9/h6-8,12-13H,2-5,17H2,1H3/t12-,13-/m1/s1 |
InChI-Schlüssel |
QEASCXZVUQIDDJ-CHWSQXEVSA-N |
SMILES |
CCC(=O)N(C1CCCC1N)C2=CC(=C(C=C2)Cl)Cl |
Isomerische SMILES |
CCC(=O)N([C@@H]1CCC[C@H]1N)C2=CC(=C(C=C2)Cl)Cl |
Kanonische SMILES |
CCC(=O)N(C1CCCC1N)C2=CC(=C(C=C2)Cl)Cl |
Synonyme |
N,N-didemethyleclanamine N,N-didesmethyleclanamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















